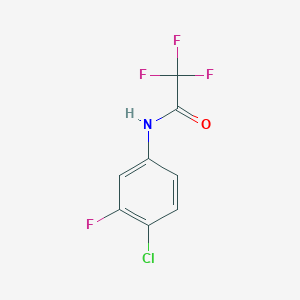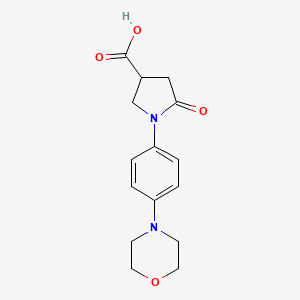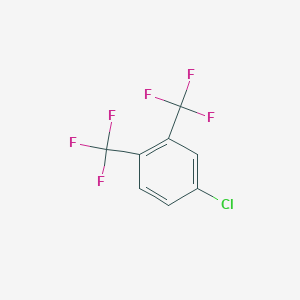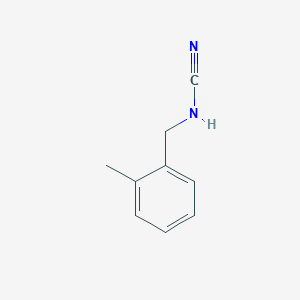
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide
Descripción general
Descripción
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide, also known as 4-chloro-3-fluorophenyl-2,2,2-trifluoroacetamide or CFTA, is a high-performance liquid chromatography (HPLC) reagent that is used as an analytical tool in the laboratory. It is a white crystalline solid that is soluble in water and other polar solvents. CFTA is an important reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. CFTA is also used as a catalyst in organic synthesis reactions.
Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide: has been utilized in the synthesis of various derivatives that exhibit potent antimicrobial properties . These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing significant Minimum Inhibitory Concentration (MIC) values. The presence of fluorine atoms enhances the biological activity, making these compounds particularly effective in combating microbial infections.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of 1,3,4-oxadiazole derivatives . These heterocyclic compounds have a wide range of pharmaceutical and biological actions, including antimicrobial, antifungal, and anticancer activities. The versatility of N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide in forming these derivatives underscores its importance in medicinal chemistry.
Fluorinated Drug Development
Fluorine atoms in drug molecules can significantly enhance their biological activity due to fluorine’s high electronegativity and small atomic radius . The compound can be used to introduce fluorine into new drug molecules, potentially leading to the development of treatments for various diseases, including cardiovascular and obesity-related conditions.
Gefitinib Synthesis
An improved protocol for the synthesis of gefitinib, an anticancer drug, involves the use of related chloro-fluorophenyl acetamide compounds as intermediates . While not directly mentioned, it’s plausible that N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide could be employed in similar synthetic routes to produce gefitinib or related compounds.
Agricultural Chemical Research
Compounds with chloro-fluorophenyl groups are often explored for their potential use in agricultural chemicals . They can serve as fungicides, herbicides, or insecticides. The specific compound N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide could be investigated for such applications, leveraging its fluorine content for enhanced activity.
Propiedades
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-5-2-1-4(3-6(5)10)14-7(15)8(11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGGSGUQDWLEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroacetamide | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1454324.png)

![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)

![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)
![{[1-(Cyclopropylsulfonyl)piperidin-4-yl]methyl}amine](/img/structure/B1454330.png)
![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)



![2-[2-(1H-pyrazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1454339.png)
![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)
![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)
